benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
CAS No.: 80082-81-1
Cat. No.: VC8170393
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate - 80082-81-1](/images/structure/VC8170393.png)
Specification
CAS No. | 80082-81-1 |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate |
Standard InChI | InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 |
Standard InChI Key | NQXRQYKIEKLAHI-VIFPVBQESA-N |
Isomeric SMILES | C1[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate (IUPAC name: benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a chiral compound with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.23 g/mol. Its stereochemistry is defined by the (3S) configuration of the azetidinone ring, a four-membered β-lactam structure fused to the carbamate group. The benzyl moiety provides steric protection and enables selective deprotection under mild conditions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | PubChem |
Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem |
Molecular Weight | 220.23 g/mol | Calculated |
InChI | InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 | PubChem |
The azetidinone ring’s strained geometry enhances its reactivity, particularly in nucleophilic acyl substitution reactions, while the carbamate group serves as a stable yet reversible protective group for amines.
Synthesis and Reaction Pathways
The synthesis of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate typically involves a two-step strategy:
Azetidinone Ring Formation
The azetidinone core is synthesized via the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene. This method ensures high stereochemical fidelity, critical for maintaining the (3S) configuration.
Key Reaction:
Functional Role in Organic Synthesis
Amine Protection Strategy
Carbamates are favored over alternative protecting groups (e.g., tert-butoxycarbonyl [Boc] or fluorenylmethyloxycarbonyl [Fmoc]) due to their compatibility with diverse reaction conditions. The benzyl group in this compound allows selective removal via catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., HBr/AcOH), offering flexibility in multi-step syntheses.
Stability and Reactivity
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pH Sensitivity: Stable under basic conditions but hydrolyzes in strong acids.
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Thermal Stability: Decomposes above 150°C, limiting high-temperature applications.
Comparative Analysis with Similar Compounds
Table 2: Protecting Group Comparison
Protecting Group | Removal Conditions | Stability Profile |
---|---|---|
Benzyl carbamate | H₂/Pd-C, HBr/AcOH | Moderate acid/base stability |
Boc | TFA, HCl/dioxane | Labile to acids |
Fmoc | Piperidine, morpholine | Base-labile |
The benzyl carbamate’s orthogonal deprotection profile makes it ideal for sequential synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).
Applications in Pharmaceutical Chemistry
β-Lactam Antibiotic Intermediates
The azetidinone ring is a key structural motif in β-lactam antibiotics (e.g., penicillins, cephalosporins). This compound serves as a precursor for functionalized β-lactams through ring-opening reactions or side-chain modifications.
Peptide Synthesis
As a temporary protecting group, it enables precise control over amino acid coupling sequences. For example, in the synthesis of cyclic peptides, the carbamate’s selective removal facilitates macrocyclization without side-chain interference.
Future Research Directions
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Enzymatic Deprotection: Exploring lipase- or protease-mediated cleavage for greener synthesis.
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Hybrid Protecting Groups: Designing carbamates with photolabile or redox-active triggers.
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Expanded Substrate Scope: Adapting the compound for oligonucleotide and glycan synthesis.
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